5-(Tert-butoxy)-2-methoxyphenol
Description
Contextual Significance of Substituted Phenols and Aryl Ethers in Organic Chemistry
Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to an aromatic ring that also bears other functional groups. orgsyn.org They are of paramount importance in both industrial and academic chemistry. The hydroxyl group significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. chemicalbook.com This reactivity, combined with the diverse nature of possible substituents, renders substituted phenols versatile precursors for a wide range of more complex molecules, including pharmaceuticals, polymers, and dyes. researchgate.netresearchgate.net Phenolic compounds are also widely recognized for their antioxidant properties, which stem from the ability of the phenolic hydroxyl group to scavenge free radicals. nih.gov
Aryl ethers, which contain an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are another cornerstone of organic chemistry. chemicalbook.com The ether linkage is generally stable, and these compounds are found in numerous natural products and synthetic molecules. chemicalbook.com Aryl ethers are widely used as solvents, fragrances, and crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. The Williamson ether synthesis is a classic and fundamental method for their preparation, involving the reaction of a phenoxide with an alkyl halide. chemicalbook.com The presence of the ether group, particularly a methoxy (B1213986) group as seen in guaiacol (B22219) derivatives, activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. chemicalbook.com
Rationale for Advanced Academic Investigation of 5-(Tert-butoxy)-2-methoxyphenol
The specific structure of this compound presents a compelling case for detailed academic study. It is a derivative of guaiacol (2-methoxyphenol), a naturally occurring phenolic compound that is a key component in lignin (B12514952) and a valuable chemical feedstock. chemicalbook.comkennesaw.edu The molecule features two distinct ether linkages: a methyl ether at the 2-position and a tert-butyl ether at the 5-position.
The tert-butyl group is a large, sterically bulky group that serves multiple functions in organic synthesis. Its size can direct incoming reagents to specific positions on the aromatic ring due to steric hindrance. chemicalbook.com Furthermore, the tert-butoxy (B1229062) group is recognized as an acid-labile protecting group for phenols. This means it can be selectively removed under acidic conditions to reveal the free hydroxyl group, a crucial step in multi-step synthetic pathways. This dual role as both a steric director and a protecting group makes its incorporation into a guaiacol framework a synthetically valuable strategy.
The arrangement of the substituents on the phenol (B47542) ring—a methoxy group ortho to the hydroxyl and a tert-butoxy group meta to it—creates a unique electronic and steric environment. This specific substitution pattern could be exploited for regioselective functionalization of the aromatic ring, making this compound a potentially valuable intermediate for the synthesis of complex, highly substituted aromatic compounds that may possess interesting biological activities or material properties. While specific research focused exclusively on this molecule is limited, its structure suggests it could be a useful tool in synthetic organic chemistry, warranting further investigation into its synthesis, reactivity, and potential applications. rsc.org
Overview of Current Research Landscape on Related Phenolic and Ether-Containing Structures
Current research into phenolic and ether-containing compounds is vibrant and multifaceted. A significant area of focus is the catalytic upgrading of lignin-derived monomers, such as guaiacol, into value-added chemicals and fuels. nih.govkennesaw.edu Studies explore various catalytic systems, including zeolites and metal oxides, for reactions like alkylation to produce stable alkylphenols. nih.govrsc.org For instance, the tert-butylation of phenol is an industrially important reaction for producing antioxidants like butylated hydroxyanisole (BHA), and research continues to seek more efficient and selective catalysts for this transformation. nih.gov
The synthesis of complex aryl ethers is another active research area. While the Williamson ether synthesis remains a staple, modern methods focus on developing milder and more versatile coupling reactions. There is also considerable interest in the biological activities of substituted phenols and their ether derivatives. Research has shown that guaiacol derivatives can exhibit significant antioxidant and radical-scavenging activity, with their effectiveness being influenced by the specific substituents and the chemical environment. researchgate.net The synthesis of novel phenolic derivatives for evaluation as potential therapeutic agents, for example as anti-cancer or antimicrobial agents, is a continuous effort in medicinal chemistry. The unique combination of a guaiacol core with a bulky, cleavable tert-butoxy group places this compound at the intersection of these promising research fields.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Guaiacol (Parent Compound) |
| Molecular Formula | C₁₁H₁₆O₃ | C₇H₈O₂ |
| Molecular Weight | 196.24 g/mol | 124.14 g/mol |
| CAS Number | 160555-83-5 | 90-05-1 |
| Appearance | Data Not Available | Colorless to yellow liquid or crystals |
| Boiling Point | Data Not Available | 205 °C |
| Melting Point | Data Not Available | 28-32 °C |
Note: Experimental data for this compound is not widely available in public literature. Data for Guaiacol is provided for comparison.
Structure
3D Structure
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methoxy-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3 |
InChI Key |
OJIBTGAXKVQMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Tert Butoxy 2 Methoxyphenol and Analogues
Strategic Approaches to Aryl Ether Formation
The construction of the aryl ether linkage is a cornerstone of synthetic organic chemistry. Several key methodologies are routinely employed for this purpose, each with its own mechanistic nuances and practical considerations.
Nucleophilic Aromatic Substitution (SNAr) Pathways for Ether Synthesis
Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In this reaction, a nucleophile, such as an alkoxide, displaces a leaving group on the aromatic ring. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. youtube.com For the synthesis to be effective, the aromatic ring must be electron-poor to facilitate the initial nucleophilic attack. masterorganicchemistry.com The presence of electron-withdrawing groups at the ortho and para positions to the leaving group significantly accelerates the reaction by stabilizing the carbanionic intermediate. youtube.commasterorganicchemistry.com While effective, this method is generally limited to specific substrates and may require harsh reaction conditions. nih.gov
A general and practical route for the synthesis of carbohydrate-aryl ethers using SNAr has been reported, where treatment with potassium hexamethyldisilazide (KHMDS) facilitates the C-O bond formation between carbohydrate alcohols and various fluorinated (hetero)aromatics, yielding good to excellent results. nih.gov The choice of solvent, base, and the order of reagent addition can be critical for the success of SNAr reactions. acs.org For instance, a combination of dimethylformamide (DMF) and potassium tert-butoxide has been shown to mediate a charge-transfer process in the synthesis of aryl ethers from aryl chlorides and a wide range of alcohols. acs.orgcolab.ws
Williamson Ether Synthesis and Variations
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. byjus.com The reaction involves the SN2 displacement of a halide ion or another suitable leaving group from an alkyl halide by an alkoxide ion. byjus.com For the synthesis of aryl ethers, a phenoxide is used as the nucleophile. youtube.com Phenols are sufficiently acidic to be deprotonated by a strong base like sodium hydroxide (B78521) to form the corresponding phenoxide. gordon.eduyoutube.com This phenoxide then reacts with an alkyl halide to form the aryl ether. youtube.com
The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. Primary alkyl halides are the most effective substrates as the reaction proceeds via an SN2 mechanism. byjus.commasterorganicchemistry.com Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly undergo E2 elimination. byjus.commasterorganicchemistry.com To enhance the reaction rate with unreactive alkylating agents, an iodide salt can be added to generate a more reactive iodide intermediate. byjus.com In challenging cases, silver salts like silver oxide can be employed to assist the departure of the leaving group. byjus.com
| Component | Description | Optimal Conditions/Substrates | Limitations |
|---|---|---|---|
| Nucleophile | Alkoxide or Phenoxide | Primary, secondary, or tertiary alkoxides/phenoxides can be used. | The basicity of the alkoxide can promote elimination reactions. |
| Electrophile | Alkyl Halide or Sulfonate | Primary alkyl halides or methyl halides are best. masterorganicchemistry.com | Secondary halides give mixed products; tertiary halides lead to elimination. masterorganicchemistry.com |
| Solvent | Polar aprotic or the parent alcohol of the alkoxide. | THF, diethyl ether, DMSO, or the corresponding alcohol (e.g., ethanol (B145695) for sodium ethoxide). masterorganicchemistry.com | Solvent can influence the reaction rate and selectivity. |
| Mechanism | SN2: Involves backside attack of the nucleophile on the electrophile, leading to inversion of stereochemistry if the carbon is chiral. youtube.com |
Mitsunobu Reaction for Phenolic Etherification
The Mitsunobu reaction offers a mild and efficient method for the synthesis of alkyl aryl ethers from phenols and alcohols. wikipedia.orgacs.org This reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group. organic-chemistry.org The phenoxide then displaces this activated group in an SN2 fashion, resulting in the formation of the aryl ether with inversion of stereochemistry at the alcohol carbon. wikipedia.org
A significant advantage of the Mitsunobu reaction is its ability to proceed under neutral conditions and at low temperatures, making it suitable for substrates with sensitive functional groups. However, the reaction can be sluggish with sterically hindered phenols or alcohols. acs.orgsdstate.edu To overcome this limitation, modifications such as using high concentrations of reactants combined with sonication have been shown to dramatically increase the reaction rate. acs.org The choice of solvent can also influence the reaction's outcome; for instance, using a less polar solvent like diethyl ether instead of THF can improve yields in reactions involving bulky phenols. sdstate.edu
Targeted Synthesis of 5-(Tert-butoxy)-2-methoxyphenol from Specific Precursors
The synthesis of this compound can be envisioned from precursors like 5-bromo-2-methoxyphenol (B1267044) or by direct functionalization of a suitable phenol (B47542). One plausible route involves the protection of a phenol and subsequent functionalization. For instance, the synthesis of 5-bromo-2-methoxyphenol has been achieved by the bromination of guaiacol (B22219) (2-methoxyphenol) after protection of the phenolic hydroxyl group. chemicalbook.com This intermediate could then potentially undergo a reaction to introduce the tert-butoxy (B1229062) group.
Another approach could involve the direct tert-butylation of a dihydroxymethoxybenzene derivative. However, regioselectivity would be a key challenge in such a direct approach. The synthesis of related compounds, such as 2,5-di-tert-butyl-4-methoxyphenol, has been documented, providing insights into the introduction of tert-butyl groups onto a phenol ring. sigmaaldrich.comnih.gov The synthesis of tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane from tyrosol highlights a multi-step sequence to build up a substituted phenoxy derivative, which could be adapted for the synthesis of this compound. kennesaw.edu
Catalytic Approaches in Phenol Derivatization and Alkylation
Catalytic methods have revolutionized the synthesis of phenol derivatives, offering milder reaction conditions and greater efficiency compared to classical stoichiometric reactions. nih.gov
Transition Metal Catalysis in C-O Bond Formation
Transition metal catalysis is a powerful tool for the formation of carbon-oxygen (C-O) bonds in the synthesis of aryl ethers. nih.govnumberanalytics.com Palladium and copper-based catalysts are widely used for this purpose. numberanalytics.comorganic-chemistry.org These catalytic cycles typically involve steps like oxidative addition and reductive elimination. nih.govnumberanalytics.com
Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig amination and etherification, have become a mainstay for C-O bond formation. nih.gov These reactions allow for the coupling of aryl halides or triflates with alcohols and phenols under relatively mild conditions. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org
Copper-catalyzed Ullmann condensation is another classical method for aryl ether synthesis that has seen significant improvements through the development of new ligands and reaction conditions. organic-chemistry.org Copper catalysts are particularly useful for the coupling of aryl halides with alcohols. numberanalytics.comresearchgate.net The use of ligands such as N,N-dimethylglycine or various oxalamides can promote the reaction at lower temperatures and with a broader substrate scope. organic-chemistry.org Recent advancements have even enabled copper-catalyzed alkoxylation of aryl iodides at room temperature. organic-chemistry.org Vanadium metal has also been explored as a catalyst for the cleavage of C-O bonds in lignin (B12514952) model compounds like 2,6-dimethoxyphenol, demonstrating the potential of other transition metals in this field. frontiersin.org
| Catalyst System | Reaction Type | Key Features | Typical Substrates |
|---|---|---|---|
| Palladium/Phosphine Ligands | Buchwald-Hartwig Etherification | Mild conditions, high functional group tolerance. nih.gov | Aryl halides/triflates and alcohols/phenols. nih.gov |
| Copper/Ligands (e.g., N,N-dimethylglycine, oxalamides) | Ullmann Condensation | Cost-effective, effective for coupling with alcohols. organic-chemistry.org | Aryl halides and alcohols. organic-chemistry.org |
| Vanadium Metal | C-O Bond Cleavage/Hydrogenation | Can operate in water without high-pressure hydrogen. frontiersin.org | Lignin model compounds. frontiersin.org |
Solid Acid Catalysis in tert-Butylation Processes
The tert-butylation of phenols, a key transformation for producing compounds like this compound from precursors such as 2-methoxyphenol (guaiacol), is increasingly shifting towards the use of solid acid catalysts. This move is driven by the desire for more efficient, safer, and environmentally benign chemical processes compared to traditional liquid acid catalysts like sulfuric or phosphoric acid. researchgate.netscientificupdate.comcsic.es Solid acid catalysts offer significant advantages, including easier separation from reaction products, potential for regeneration and reuse, and often, enhanced selectivity. researchgate.net
A variety of solid acid materials have been investigated for the tert-butylation of phenols. These include microporous materials like zeolites (e.g., H-Y, H-beta), mesoporous structures such as MCM-41 supporting heteropolyacids or metal triflates, and ion-exchange resins like Amberlyst-15. researchgate.netacs.orgacs.org Zeolites, with their well-defined pore structures, can provide shape selectivity, influencing the distribution of product isomers. For instance, in the tert-butylation of phenol, H-Y zeolites have been shown to effectively produce 2,4-di-tert-butylphenol. acs.orgacs.org The catalytic activity of zeolites is related to their SiO₂/Al₂O₃ ratio, which determines the acid site density. acs.org
The choice of alkylating agent is also critical. Common agents include tert-butanol (B103910), isobutylene (B52900), and methyl tert-butyl ether (MTBE). researchgate.net The reactivity can vary, with isobutylene often showing higher efficiency. researchgate.net Research has shown that solid acid catalysts can effectively control the ortho/para selectivity in phenol alkylation. researchgate.net For example, a study using Amberlyst-15 for the butylation of phenol reported a selectivity of 52% for the para-substituted product at 120°C. researchgate.net
Furthermore, the development of novel solid acids, such as phenolsulfonic acid-formaldehyde resins (PAFR), has shown promise. These resins can exhibit significantly higher catalytic activity compared to commercial resins in related reactions like esterification, suggesting their potential applicability in alkylation processes. csic.es The use of these heterogeneous catalysts circumvents the corrosion and waste generation issues associated with homogeneous acid catalysts. csic.es
Table 1: Performance of Various Solid Acid Catalysts in the tert-Butylation of Phenol
| Catalyst | Alkylating Agent | Temperature (°C) | Key Product(s) | Yield/Conversion | Source |
| H-Y Zeolite | tert-Butanol | 130 | 2,4-Di-tert-butylphenol | 65% Yield | acs.orgacs.org |
| Sc(OTf)₃/MCM-41 | tert-Butanol | 130 | 2,4,6-Tri-tert-butylphenol | 42.7% Yield | acs.orgacs.org |
| Amberlyst-15 | Alkylating Agent | 120 | p-tert-Butylphenol | 52% Selectivity | researchgate.net |
| H-beta Zeolite | tert-Butanol | 130 | 2- and 4-tert-Butylphenol | Lower than H-Y | acs.org |
Optimization of Reaction Conditions and Yields
Influence of Solvent Systems and Temperature Profiles
The reaction medium and temperature are pivotal in directing the outcome of tert-butylation reactions. The selection of an appropriate solvent can influence reactant solubility, catalyst stability, and product distribution. For the alkylation of guaiacol, various solvents have been explored, including n-alkanes like n-hexane, n-octane, n-decane, and n-dodecane. researchgate.net The polarity and boiling point of the solvent affect the reaction kinetics and the formation of byproducts. researchgate.netosti.gov
An innovative approach involves the use of supercritical carbon dioxide (scCO₂) as a reaction medium. acs.orgacs.org Studies on the tert-butylation of phenol have demonstrated that scCO₂ offers superior performance compared to conventional liquid-phase conditions or conducting the reaction under a nitrogen atmosphere. acs.orgacs.org The benefits of scCO₂ are attributed to the high solubility of reactants and the efficient removal of coke precursors from the catalyst surface, which prevents deactivation and maintains catalytic activity over multiple cycles. acs.org The optimal conditions in one study were found to be 130°C and a CO₂ pressure of 10 MPa; however, excessively high pressure can hinder the reaction by limiting reactant access to the catalytic sites. acs.org
Temperature is a critical parameter that directly correlates with reaction rate and conversion. In the conversion of guaiacol, increasing the reaction temperature generally leads to higher conversion rates. researchgate.net For instance, one study achieved a 99% conversion of guaiacol at 280°C. researchgate.net However, higher temperatures can also promote the formation of undesired byproducts or lead to thermal degradation. scientificupdate.com Therefore, a carefully controlled temperature profile is essential to maximize the yield of the desired product while minimizing side reactions. The optimal temperature is often a compromise between achieving a high reaction rate and maintaining high selectivity. For example, in the hydrodeoxygenation of guaiacol, different temperature ranges can lead to significantly different apparent activation barriers, indicating a shift in the reaction mechanism. osti.gov
Table 2: Effect of Solvent and Temperature on Phenol/Guaiacol Conversion
| Substrate | Solvent | Catalyst | Temperature (°C) | Pressure | Outcome | Source |
| Phenol | Supercritical CO₂ | H-Y Zeolite | 130 | 10 MPa | 65% yield of 2,4-DTBP; minimal coke formation. | acs.orgacs.org |
| Phenol | N₂ Atmosphere | H-Y Zeolite | 130 | 10 MPa | 35.1% yield of 2,4-DTBP; lower than scCO₂. | acs.org |
| Guaiacol | Ethanol | MoO₃ | 280 | - | 99% conversion; high yield of alkylphenols. | researchgate.net |
| Guaiacol | n-Dodecane | SiO₂-Al₂O₃ | 250 | 0.7 MPa N₂ | High conversion with significant mono- and di-alkylated products. | researchgate.net |
Role of Base and Additives in Synthetic Efficiency
The efficiency of synthetic routes to this compound can be significantly enhanced through the strategic use of bases and additives. These components can influence the reaction by neutralizing acidic byproducts, activating the catalyst, or modifying the reaction equilibrium. scientificupdate.comorgsyn.org
In Friedel-Crafts alkylation reactions, which are fundamental to tert-butylation, the catalyst system is paramount. While traditionally catalyzed by strong acids, dual-catalyst systems are emerging as a powerful alternative. For example, a synergistic Brønsted/Lewis acid system, such as HCl and iron(III) chloride (FeCl₃), has been shown to effectively catalyze the tert-butylation of phenols using tert-butanol. nih.gov In this system, the Lewis acid is proposed to enhance the acidity of the Brønsted acid, leading to greater reactivity. nih.gov
Additives can also play a crucial role. In a process using concentrated sulfuric acid and tert-butanol, the addition of urea (B33335) was found to improve results compared to using the acid and alcohol alone. scientificupdate.com The urea is thought to form an intermediate that provides a steady supply of the tert-butyl carbocation, the reactive alkylating species. scientificupdate.com However, achieving complete or multiple alkylations can sometimes require a large excess of the alkylating agent and the additive. For instance, while the first para-alkylation of a phenol might be rapid, a subsequent ortho-alkylation can be much slower and require an excess of both tert-butanol and urea to proceed efficiently. scientificupdate.com
In other synthetic contexts, bases like triethylamine (B128534) are commonly employed. For example, in the synthesis of silyloxy derivatives, triethylamine is added to neutralize the trifluoromethanesulfonic acid that is generated as a byproduct when using tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) as a silylating agent. orgsyn.org This prevents the acid from causing unwanted side reactions or degradation of the desired product. While this specific example is for a silylation reaction, the principle of using a non-nucleophilic base to scavenge acid is a widely applicable strategy in organic synthesis to improve yields and product purity.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, the complete assignment of all proton and carbon resonances in 5-(tert-butoxy)-2-methoxyphenol can be achieved.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments within the molecule. The aromatic protons typically appear as a complex splitting pattern in the range of 6.0-7.5 ppm. The exact chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the methoxy (B1213986) and tert-butoxy (B1229062) substituents. The methoxy group protons characteristically resonate as a singlet around 3.8 ppm, while the nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.3 ppm. The phenolic hydroxyl proton often appears as a broad singlet, with its chemical shift being concentration and solvent dependent.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 6.8 - 7.2 | Multiplet | - |
| Methoxy (-OCH₃) | ~3.8 | Singlet | - |
| Tert-butyl (-(CH₃)₃) | ~1.3 | Singlet | - |
| Phenolic (-OH) | Variable | Broad Singlet | - |
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of this compound typically resonate in the region of 110-160 ppm. chemguide.co.uk The carbon attached to the oxygen of the methoxy group (C-2) and the carbon attached to the oxygen of the tert-butoxy group (C-5) are expected to be downfield due to the deshielding effect of the oxygen atoms. libretexts.org The chemical shift of the methoxy carbon is typically found around 55-60 ppm. researchgate.netresearchgate.net The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic chemical shifts around 78 ppm and 28 ppm, respectively.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~145-150 |
| C-2 (C-OCH₃) | ~150-155 |
| C-3 | ~102-108 |
| C-4 | ~115-120 |
| C-5 (C-O-tBu) | ~140-145 |
| C-6 | ~105-110 |
| Methoxy (-OCH₃) | ~55-60 |
| Tert-butyl (quaternary C) | ~78-82 |
| Tert-butyl (-CH₃) | ~28-30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed. epfl.chscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. epfl.chresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. epfl.chresearchgate.net It is particularly useful for identifying quaternary carbons and confirming the placement of the substituents on the aromatic ring. For instance, correlations between the methoxy protons and the C-2 carbon, and between the tert-butyl protons and the C-5 carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. researchgate.net It can be used to confirm the relative positions of the substituents on the aromatic ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the alkyl groups (methoxy and tert-butyl) are observed in the 2800-3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring typically appear as a series of bands between 1450 and 1600 cm⁻¹. The C-O stretching vibrations for the ether linkages (methoxy and tert-butoxy) and the phenolic hydroxyl group are expected in the 1000-1300 cm⁻¹ region. nist.govspectrabase.com The presence of the tert-butyl group may also give rise to characteristic bending vibrations.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether & Phenol) | 1000 - 1300 |
Raman Spectroscopy for Characteristic Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations. The C-H stretching and bending modes are also observable. Raman spectroscopy can be particularly useful for studying the low-frequency modes associated with the bulky tert-butyl group and for analyzing intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by measuring its mass with high accuracy. researchgate.net For this compound, with a molecular formula of C11H16O3, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass value that can be compared to the theoretical mass, typically within a few parts per million (ppm), confirming the elemental formula.
A hypothetical fragmentation analysis is presented below:
| Fragment Ion | Proposed Structure | Significance |
| [M - C4H9]+ | C7H7O3+ | Loss of the tert-butyl group |
| [M - CH3]+ | C10H13O3+ | Loss of a methyl group |
| [M - OC4H9]+ | C7H7O2+ | Cleavage of the tert-butoxy ether bond |
This table represents a predictive analysis based on common fragmentation pathways for similar compounds, as direct experimental data for this compound was not found.
X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing
A search of crystallographic databases did not yield a specific crystal structure for this compound. However, studies on related methoxyphenol derivatives provide insights into the expected structural features. For instance, the crystal structure of 5-hydroxymethyl-2-methoxyphenol reveals an orthorhombic crystal system with the space group Pbca. researchgate.net It is anticipated that in the crystal structure of this compound, the benzene (B151609) ring would be essentially planar. The bulky tert-butoxy group would likely influence the crystal packing, potentially leading to intermolecular interactions such as C-H···π stacking. The planarity of the methoxy group relative to the benzene ring would also be a key structural feature. science-softcon.de
A hypothetical crystallographic data table is provided for illustrative purposes:
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1253.7 |
| Z | 4 |
This table contains hypothetical data as no experimental crystal structure for this compound has been reported in the searched literature. The values are based on typical parameters for similar organic molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV-Vis light by organic molecules is typically due to the excitation of electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.
For this compound, the presence of the aromatic benzene ring, with its conjugated π-system, is expected to give rise to characteristic absorption bands. The hydroxyl and methoxy substituents, being auxochromes, are anticipated to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electronic transitions would likely be of the π → π* type.
While a specific UV-Vis spectrum for this compound is not available, data from related compounds such as p-methoxyphenol can offer a reference. np-mrd.org The solvent used for the analysis can also influence the position and intensity of the absorption bands.
A table of expected UV-Vis absorption maxima is presented below:
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition |
| Ethanol (B145695) | ~220 | ~280 | π → π |
| Cyclohexane | ~215 | ~275 | π → π |
This table provides estimated absorption maxima based on the expected electronic behavior of the molecule and data from structurally related compounds, as direct experimental UV-Vis data for this compound was not found.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems. For 5-(tert-butoxy)-2-methoxyphenol, DFT calculations would be instrumental in understanding its fundamental characteristics.
Geometry Optimization and Conformational Analysis
A critical first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. A comprehensive conformational analysis would also be necessary to identify different stable isomers and the energy barriers between them, which is particularly relevant due to the flexible tert-butoxy (B1229062) and methoxy (B1213986) groups.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-O (phenol) | 1.36 Å |
| C-O (methoxy) | 1.37 Å | |
| C-O (tert-butoxy) | 1.40 Å | |
| Bond Angle | C-O-H (phenol) | 109.5° |
| C-C-O (methoxy) | 115.0° | |
| Dihedral Angle | H-O-C-C (phenol) | 0° or 180° |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.5 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.0 eV | Chemical reactivity and stability |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Electrostatic Potential (MESP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, an MESP map would highlight the electronegative oxygen atoms of the hydroxyl, methoxy, and tert-butoxy groups as regions of negative potential, while the hydroxyl proton would be a site of positive potential. This information is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding stabilization energies arising from hyperconjugation and resonance. NBO analysis can also provide information about the hybridization of atomic orbitals, offering a deeper understanding of the bonding within this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, solvent effects, and the nature of intermolecular interactions, such as hydrogen bonding, with other molecules or a biological target.
Quantum Chemical Descriptors for Reactivity Prediction
A variety of quantum chemical descriptors can be derived from DFT calculations to predict the reactivity of a molecule. These include parameters such as electronegativity, chemical hardness, and electrophilicity index. By calculating these descriptors for this compound, researchers could quantitatively predict its reactivity in various chemical environments, which is essential for designing new synthetic routes or understanding its biological activity.
In Silico Approaches for Molecular Docking and Target Prediction (for derived structures)
In silico techniques, particularly molecular docking and target prediction, are powerful tools in drug discovery and development. These methods allow researchers to computationally screen vast libraries of compounds against known biological targets, predict their binding affinities, and elucidate potential mechanisms of action before undertaking costly and time-consuming laboratory experiments. For derivatives of this compound, these approaches can help identify promising candidates for various therapeutic applications.
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or nucleic acid. The goal is to predict the preferred orientation and binding affinity of the ligand when it binds to the receptor's active site. A lower binding energy generally indicates a more stable and potentially more potent interaction.
Target prediction, on the other hand, involves screening a compound against a database of known biological targets to identify potential protein partners. This can reveal unexpected therapeutic opportunities or potential off-target effects.
Research on structurally related compounds, such as methoxyphenyl-containing pyrazole (B372694) and benzoxazole (B165842) derivatives, demonstrates the utility of these computational methods.
Molecular Docking Studies of Related Derivatives:
Studies on pyrazole derivatives containing a methoxyphenyl group have shown their potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, molecular docking studies of 1H-pyrazole derivatives against receptor tyrosine kinases and protein kinases have revealed that these compounds can be potential inhibitors of targets like VEGFR-2, Aurora A, and CDK2. nih.gov The docking results indicated that specific derivatives exhibited strong binding affinities, suggesting their potential as anti-cancer agents. nih.gov
In one such study, N-phenylpyrazoline derivatives with methoxy substituents were synthesized and evaluated for their anticancer activity. Molecular docking against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, revealed that a derivative, compound 2g, had a binding energy of -8.4 kcal/mol and interacted with the crucial Met769 residue in the receptor's active site. pjps.pk This strong interaction correlated with its promising broad-spectrum anticancer activity. pjps.pk
Similarly, molecular docking has been employed to investigate the anti-inflammatory potential of heterocyclic derivatives incorporating a methoxyphenyl moiety. These studies often target enzymes like cyclooxygenase-2 (COX-2). For example, certain pyrazole derivatives have been docked into the COX-2 active site, with some compounds showing superior binding energies compared to the standard drug diclofenac, indicating their potential as potent anti-inflammatory agents. nih.gov
The following table summarizes representative molecular docking data for pyrazole derivatives with methoxyphenyl groups against various protein targets, as reported in the literature. It is important to note that these are not derivatives of this compound but serve to illustrate the application of these computational methods.
| Derivative Class | Target Protein | Compound | Binding Energy (kcal/mol) | Interacting Residues |
| N-phenylpyrazoline | EGFR | 2g | -8.4 | Met769 |
| 1H-pyrazole | VEGFR-2 | 1b | -10.09 | Not specified |
| 1H-pyrazole | Aurora A | 1d | -8.57 | Not specified |
| 1H-pyrazole | CDK2 | 2b | -10.35 | Not specified |
| Pyridine (B92270)/Pyran/Pyrazole | COX-2 | 12 | -10.9 | Not specified |
| Pyridine/Pyran/Pyrazole | COX-2 | 13 | Not specified | Not specified |
| Pyridine/Pyran/Pyrazole | COX-2 | 11 | Not specified | Not specified |
| Pyridine/Pyran/Pyrazole | COX-2 | 6 | Not specified | Not specified |
This table is a compilation of data from different studies and is for illustrative purposes only. The specific structures of the compounds are detailed in the cited literature.
Target Prediction for Phenolic Compounds:
For phenolic compounds, computational models can predict their propensity to undergo metabolic activation to reactive species, such as quinones. nih.gov This is a critical aspect of safety assessment, as reactive metabolites can lead to toxicity. nih.gov Such predictive models are trained on large datasets of known compounds and can help in the early identification of potentially problematic structures. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) models are often developed for substituted phenols to predict their biological activities, including toxicity. nih.gov These models use molecular descriptors to correlate the chemical structure with biological outcomes. For instance, the toxicity of phenols has been related to descriptors like the octanol-water partition coefficient (log P), the acid dissociation constant (pKa), and the O-H bond dissociation enthalpy (BDE). nih.gov Such models can be used to screen virtual libraries of phenol (B47542) derivatives and prioritize those with favorable predicted activity and safety profiles.
Organic Reaction Mechanisms and Reactivity Studies
Mechanistic Pathways of Aromatic Ring Functionalization
The functionalization of the aromatic ring of 5-(tert-butoxy)-2-methoxyphenol is primarily governed by electrophilic aromatic substitution and radical-mediated reactions. The inherent electron-donating nature of the hydroxyl and methoxy (B1213986) groups activates the ring towards electrophilic attack, while the phenolic proton is susceptible to abstraction in radical processes.
Understanding Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.comacademie-sciences.fr The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. academie-sciences.fr This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. academie-sciences.fr In the second, faster step, a proton is eliminated from the carbon bearing the electrophile, restoring aromaticity. academie-sciences.fr
The regioselectivity of EAS on a substituted benzene ring is directed by the electronic properties of the existing substituents. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and ortho-, para-directors. youtube.com This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the positive charge in the ortho and para intermediates. youtube.com
In this compound, the hydroxyl group at C1 and the methoxy group at C2 are both powerful activating, ortho-, para-directing groups. The tert-butoxy (B1229062) group at C5 is also an activating group, though its bulkiness can introduce steric hindrance. The positions ortho and para to the strongly activating hydroxyl and methoxy groups are C3, C4, and C6. The combined directing effects of the hydroxyl and methoxy groups will strongly favor electrophilic attack at the positions ortho and para to them. However, the large tert-butyl group can sterically hinder attack at adjacent positions. libretexts.orgfiveable.me Therefore, electrophilic substitution is most likely to occur at the less sterically hindered positions that are electronically activated.
Radical Reactions and Their Role in Phenolic Transformations
Phenolic compounds are well-known for their ability to participate in radical reactions, primarily through the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species. This process generates a relatively stable phenoxy radical. rsc.orgspectrabase.com The stability of this radical is enhanced by the delocalization of the unpaired electron into the aromatic π-system.
In the case of this compound, the presence of the phenolic hydroxyl group makes it susceptible to hydrogen atom abstraction by radicals. The resulting phenoxy radical can then undergo further reactions, such as coupling with other radicals or oxidation. The methoxy and tert-butoxy substituents can influence the stability and subsequent reactivity of this phenoxy radical.
Influence of the tert-Butyl Group on Steric Hindrance and Electronic Effects
The tert-butyl group at the C5 position of this compound exerts significant steric and electronic effects that modulate the molecule's reactivity.
Steric Hindrance: The most prominent feature of the tert-butyl group is its large size. This steric bulk can hinder the approach of reactants to the adjacent positions on the aromatic ring. libretexts.orgfiveable.me In electrophilic aromatic substitution reactions, attack at the positions ortho to the tert-butyl group (C4 and C6) may be disfavored due to steric clashes between the bulky substituent and the incoming electrophile. libretexts.org This steric hindrance can therefore play a crucial role in determining the regioselectivity of reactions.
Electronic Effects: The tert-butyl group is generally considered to be an electron-donating group through an inductive effect. This effect arises from the polarization of the sigma bond between the tert-butyl group and the aromatic ring, pushing electron density towards the ring. This electron-donating nature can further activate the aromatic ring towards electrophilic attack.
Impact of the Methoxy Group on Aromatic Reactivity and Stabilization
The methoxy group (-OCH₃) at the C2 position has a profound influence on the reactivity of the aromatic ring.
Electronic Effects: The methoxy group is a potent activating group in electrophilic aromatic substitution. youtube.com It exerts a strong electron-donating resonance effect by delocalizing one of the lone pairs of electrons on the oxygen atom into the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com While the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is generally dominant in directing the outcome of electrophilic aromatic substitution. youtube.com
Investigation of Oxidative Processes and Antioxidant Mechanisms in Related Phenols
Phenolic compounds, particularly those with bulky substituents, are widely recognized for their antioxidant properties. researchgate.netnih.govnih.gov This activity stems from their ability to scavenge free radicals, thereby terminating oxidative chain reactions. nih.govmdpi.com The primary mechanism of antioxidant action for many phenols is hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical, forming a stable phenoxy radical. rsc.orgspectrabase.com
Studies on various 2-methoxyphenols (guaiacol derivatives) have shown that they are effective radical scavengers. researchgate.netnih.govnih.gov The antioxidant activity is influenced by the nature and position of other substituents on the aromatic ring. For instance, electron-donating groups can enhance the radical scavenging capacity. researchgate.net
In the context of this compound, the presence of the electron-donating methoxy and tert-butoxy groups, in addition to the phenolic hydroxyl group, suggests a potent antioxidant capacity. The bulky tert-butoxy group could also enhance the stability of the resulting phenoxy radical, preventing it from initiating further radical reactions. The antioxidant mechanism would likely involve the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals.
Table of Research Findings on Related Phenols
| Compound | Reaction/Property Studied | Key Findings | Reference |
| 2-Methoxyphenols | Antioxidant Activity | Derivatives show significant antioxidant properties, evaluated by DPPH, ABTS, and ORAC assays. | researchgate.net |
| 2-tert-Butyl-4-methoxyphenol (B74144) (BHA) | Synthesis | Can be prepared from 4-bromo-2-tert-butylphenol (B178157) via reaction with a methoxide (B1231860) in the presence of a catalyst. | google.com |
| p-Methoxyphenol | Radical Scavenging | Dimeric forms show enhanced radical-scavenging activity compared to the monomers. | nih.gov |
| 2-Methoxyphenols | Antioxidant Capacity & Cytotoxicity | The relationship between antioxidant capacity, cytotoxicity, and electronic descriptors was investigated. | nih.gov |
| Phenolic Compounds | Radical Scavenging | Stoichiometric factors (n) for radical scavenging by various phenols, including those with methoxy and tert-butyl groups, have been determined. | iiarjournals.org |
| 2-tert-Butyl-4-methoxyphenol (BHA) | Anti-inflammatory Activity | Shows synergistic anti-inflammatory effects when combined with other antioxidants like BHT. | iiarjournals.orgmedchemexpress.com |
Synthesis and Investigation of Derivatives and Analogues
Design Principles for Systematic Structural Modification
The rational design of derivatives of 5-(tert-butoxy)-2-methoxyphenol is guided by principles aimed at establishing clear structure-property relationships. The core strategy involves systematic structural modification, where specific parts of the molecule are altered one at a time to observe the resulting impact on its chemical nature. This approach allows for the distinct effects of each functional group to be probed. lmu.edu
Key principles for the systematic modification of the this compound scaffold include:
Regiochemical Control: Utilizing selective reactions to introduce new functional groups at specific positions on the aromatic ring, which is essential as the position of a substituent dramatically influences its electronic and steric effects. nih.gov
Homologous Series Generation: Creating series of analogues where a single property is varied incrementally, such as increasing the chain length of an alkyl ether or altering the electronic nature of a substituent from electron-donating to electron-withdrawing.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar spatial or electronic characteristics to probe the importance of those features. For instance, the tert-butoxy (B1229062) group could be replaced with other bulky alkyl groups.
These design strategies provide a framework for building a library of compounds that can be used to develop a comprehensive understanding of how the molecule's structure dictates its function.
**6.2. Synthesis of Chemically Modified Analogues
The synthesis of analogues of this compound can be achieved through various established and advanced organic chemistry methodologies. nih.gov These syntheses target specific functional groups within the parent molecule.
The phenolic hydroxyl group is a primary site for chemical modification due to its reactivity. nih.gov Common derivatization strategies include:
Etherification and Esterification: The hydroxyl group can be converted into ethers or esters through reactions with alkyl halides or acyl chlorides, respectively, under basic conditions. For example, reaction with benzyl (B1604629) bromide would yield a benzyl ether, while reaction with acetyl chloride would produce an acetate (B1210297) ester.
Protection/Deprotection: The hydroxyl can be protected with a temporary group to allow for selective reactions elsewhere on the molecule. A common strategy involves the use of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, which can be introduced under mild conditions and later removed with a fluoride (B91410) source. kennesaw.edu This approach is critical for multi-step syntheses.
Introducing or modifying substituents on the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic properties. researchgate.net
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce electron-withdrawing or -donating groups onto the ring. The directing effects of the existing methoxy (B1213986), tert-butoxy, and hydroxyl groups will influence the position of the new substituent.
Cross-Coupling Reactions: Modern cross-coupling methods, such as Suzuki or Heck reactions, can be employed to introduce new carbon-carbon bonds. For instance, a brominated derivative of this compound could be coupled with various boronic acids to generate a series of aryl-substituted analogues. nih.govrsc.org This strategy has been successfully applied to the related guaiacol (B22219) scaffold to produce a range of 2-methoxy-5-arylphenol derivatives. nih.gov
C-H Functionalization: Direct, regioselective C-H functionalization offers an efficient route to derivatives by avoiding the need for pre-functionalized starting materials. nih.gov Catalytic systems, often employing transition metals like ruthenium or rhodium, can direct the addition of functional groups to specific positions on the aromatic ring. nih.gov
The two ether linkages in this compound present additional opportunities for structural variation.
Dealkylation: The tert-butyl group can be selectively cleaved under acidic conditions to reveal a second hydroxyl group, yielding the corresponding catechol derivative. The methoxy group is generally more robust but can be cleaved with stronger reagents like boron tribromide.
Synthesis of Analogues: Analogues with different ether groups can be synthesized from a common precursor. For example, starting with a dihydroxybenzene derivative, different alkyl groups (e.g., isopropyl, ethyl) can be introduced via Williamson ether synthesis to create a series of compounds for comparative studies. The tert-butylation of a methoxyphenol is a known industrial process, and varying the alcohol or alkylating agent in such a reaction can produce different ether derivatives. researchgate.net
The following table outlines a potential series of derivatives designed for systematic study, based on the synthetic principles described.
| Derivative Name | Modification Type | Rationale for Inclusion |
|---|---|---|
| 5-(tert-butoxy)-2-methoxyphenyl acetate | Hydroxyl Derivatization (Esterification) | Masks the phenolic proton, alters hydrogen bonding capability. |
| 5-(tert-butoxy)-4-nitro-2-methoxyphenol | Ring Substitution (Nitration) | Introduces a strong electron-withdrawing group to the ring. |
| 4-Amino-5-(tert-butoxy)-2-methoxyphenol | Ring Substitution (Reduction of Nitro) | Introduces a strong electron-donating group to the ring. |
| 5-(tert-butoxy)-2-ethoxyphenol | Methoxy Moiety Modification | Tests the effect of a slightly larger alkoxy group. |
| 4-hydroxy-3-methoxy-tert-butylbenzene | tert-Butoxy Moiety Modification (Dealkylation) | Exposes a second hydroxyl group, creating a catechol structure. |
Comparative Studies of Reactivity and Electronic Properties within Series of Derivatives
Once a series of derivatives is synthesized, comparative studies are conducted to quantify the impact of structural modifications on reactivity and electronic properties. These studies often combine experimental measurements with theoretical calculations. rsc.org
The electronic nature of a substituent significantly alters the electron density distribution in the aromatic ring and the reactivity of the functional groups. doi.org These effects can be quantified using parameters like Hammett constants (σ), which describe the electron-donating or -withdrawing ability of a substituent. rsc.org For example, a nitro group (electron-withdrawing) would increase the acidity of the phenolic proton, while an amino group (electron-donating) would decrease it.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing these systems. lmu.edu By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electronic character of a molecule can be described. nih.gov
HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests greater electron-donating ability.
LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.
A comparative study of the hypothetical derivatives from section 6.2.2 would likely reveal distinct trends. The introduction of an electron-withdrawing group like a nitro group is expected to lower both the HOMO and LUMO energy levels and decrease the HOMO-LUMO gap, making the molecule more susceptible to nucleophilic attack. Conversely, an electron-donating amino group would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. nih.gov These theoretical predictions can be correlated with experimentally observed reaction rates or equilibrium constants to build a robust model of the molecule's behavior. researchgate.net
The table below illustrates the kind of data that would be generated in such a comparative study, using hypothetical values to demonstrate the expected trends.
| Derivative | Substituent at C4 | Hammett Constant (σp) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|
| 4-Amino-5-(tert-butoxy)-2-methoxyphenol | -NH₂ | -0.66 | -4.95 | -0.80 | 4.15 |
| This compound | -H | 0.00 | -5.30 | -0.95 | 4.35 |
| 4-Nitro-5-(tert-butoxy)-2-methoxyphenol | -NO₂ | +0.78 | -6.10 | -2.50 | 3.60 |
These comparative analyses are fundamental to understanding the intricate relationship between molecular structure and chemical properties, providing a predictive framework for the design of new compounds. rsc.org
Applications in Advanced Chemical Synthesis and Materials Science
5-(Tert-butoxy)-2-methoxyphenol as a Building Block and Precursor in Complex Organic Synthesis
The utility of substituted methoxyphenols as foundational units in the total synthesis of natural products and other complex organic molecules is well-documented. The tert-butoxy (B1229062) group serves as a robust protecting group for the phenolic hydroxyl, preventing it from undergoing unwanted reactions while other parts of the molecule are modified. This group can be cleaved under specific acidic conditions when the phenol's reactivity is required.
A key example illustrating the strategic use of a similar structural motif is in the planned total synthesis of Galipeine, a tetrahydroquinoline alkaloid with demonstrated anti-malarial properties. kennesaw.edu Researchers have outlined the synthesis of a crucial, non-commercially available side-chain precursor, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, starting from 2-(4-hydroxyphenyl)ethanol. kennesaw.edu This precursor is designed to be coupled with another complex fragment in a key reaction step to build the final alkaloid structure. kennesaw.edu The core structure of a substituted methoxyphenol is central to this synthetic strategy.
In another application, derivatives of 5-tert-butyl-2-methoxyphenol (B11744039) have been used to synthesize complex diaryl-1,3-butadienes. ingentaconnect.com These syntheses involve multi-step sequences including bromination and subsequent elimination reactions to form the butadiene core. ingentaconnect.com The resulting diene can then participate in Diels-Alder reactions to construct o-terphenyl (B166444) skeletons, which are important structures in various functional materials and complex molecules. ingentaconnect.com
Table 1: Example of a Complex Synthesis Involving a Methoxyphenol Precursor
| Objective | Starting Material (Related) | Key Transformation | Resulting Intermediate | Reference |
|---|---|---|---|---|
| Total Synthesis of Galipeine | 2-(4-hydroxyphenyl)ethanol | Multi-step synthesis to produce a side-chain | tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane | kennesaw.edu |
Potential Integration into Polymeric Materials and Advanced Functional Systems
The phenolic structure of this compound makes it a candidate for incorporation into advanced polymeric materials. Phenolic compounds are precursors to polyphenylene oxide (PPO) or polyphenylene ether (PPE) polymers, which are known for their high-temperature stability and mechanical strength. Oxidative polymerization of substituted phenols can lead to the formation of these high-performance polymers.
For instance, research on the oxidative polymerization of 5-cyano-2-methoxyphenol using an enzyme model-catalyst has shown the ability to achieve high selectivity for C–O coupling, producing a polymer with a linear structure and a surprisingly narrow molecular weight distribution. researchgate.net The interplay between the electron-donating methoxy (B1213986) group and an electron-withdrawing substituent (like a cyano group) can be harnessed to control the polymerization process and the final properties of the material. researchgate.net
Furthermore, derivatives of methoxyphenol are fundamental to the synthesis of important conjugated polymers. Poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene), better known as MEH-PPV, is a well-known light-emitting polymer used in organic light-emitting diodes (OLEDs). Its synthesis can be achieved via the Gilch route, which involves the polymerization of a substituted monomer derived from 2-methoxyphenol. crimsonpublishers.com The specific substituents on the phenyl ring, such as the alkoxy groups, are crucial for ensuring solubility and processability of the final polymer, as well as for tuning its photophysical properties. crimsonpublishers.com The potential to incorporate a tert-butoxy group could offer another avenue for modifying polymer solubility and thermal characteristics.
Role in the Design and Synthesis of Specialty Chemicals
This compound serves as a valuable intermediate in the synthesis of specialty chemicals, which are compounds produced for specific, high-value applications. The combination of its functional groups allows for its conversion into a range of targeted molecules.
One prominent area is the synthesis of antioxidants. Butylated hydroxyanisole (BHA) is a widely used antioxidant in food and cosmetics. google.com While commercial BHA is often a mixture of 2-tert-butyl-4-methoxyphenol (B74144) and 3-tert-butyl-4-methoxyphenol, synthetic routes exist for producing specific isomers. google.comjustia.com Processes have been developed to prepare 2-tert-butyl-4-methoxyphenol with high purity by reacting 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in the presence of a catalyst. google.com The underlying methoxyphenol structure is the key to the antioxidant activity of the final product.
The compound also provides a scaffold for creating novel monomers for functional copolymers. For example, a series of novel alkoxy ring-substituted tert-butyl phenylcyanoacrylates have been prepared through the Knoevenagel condensation of ring-substituted benzaldehydes with tert-butyl cyanoacetate. chemrxiv.org These acrylate (B77674) monomers, bearing methoxy and other alkoxy groups, were then copolymerized with styrene (B11656) to create functional copolymers. chemrxiv.org The properties of these copolymers can be tailored by the choice of the specific substituent on the phenyl ring, originating from the initial benzaldehyde.
Table 2: Examples of Specialty Chemicals Derived from Methoxyphenol Scaffolds
| Precursor Type | Specialty Chemical Class | Example Application | Reference |
|---|---|---|---|
| Substituted Methoxyphenol | Antioxidant | Food and cosmetic preservation (BHA) | google.comjustia.com |
| Alkoxy-substituted Benzaldehyde | Functional Monomer (Phenylcyanoacrylate) | Creation of specialty copolymers with styrene | chemrxiv.org |
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation and purity assessment of 5-(Tert-butoxy)-2-methoxyphenol. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the compound and its derivatives.
Gas chromatography is a powerful technique for separating volatile compounds. Due to the presence of a polar phenolic hydroxyl group, this compound generally requires derivatization to increase its volatility and thermal stability for GC analysis. spectrabase.com This process reduces the polarity of the molecule, leading to better peak shape and resolution.
Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Phenolic Compound
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (Scan mode m/z 50-550) |
| Derivatizing Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power, which would be particularly useful for resolving this compound from complex sample matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it suitable for the direct analysis of this compound without the need for derivatization. researchgate.net Reversed-phase HPLC is the most common mode used for phenolic compounds.
A typical HPLC method for purity assessment would involve a C18 column and a mobile phase consisting of a mixture of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. glsciences.comchegg.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore.
Table 2: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 5 µm (4.6 x 150 mm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
This method allows for the quantification of this compound and the detection of impurities from synthesis or degradation. The method can be validated according to standard guidelines to ensure accuracy, precision, and linearity. beilstein-journals.org
Advanced Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is critical for accurate and reliable analytical results. For the analysis of this compound, this may involve extraction from a sample matrix followed by cleanup and, if necessary, derivatization.
For GC-MS analysis, derivatization is a crucial step. spectrabase.com The most common strategy for phenols is silylation, which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemicalbook.com
Common silylating agents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent often used for hydroxyl groups.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A widely used reagent in metabolomics for its effectiveness in derivatizing a broad range of compounds, including phenols. glsciences.com
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are more stable than TMS derivatives and provide characteristic mass spectra with a prominent [M-57]+ fragment ion, aiding in identification. chemicalbook.com
The derivatization reaction is typically carried out by heating the dried sample extract with the silylating reagent in a suitable solvent, such as pyridine (B92270) or acetonitrile, prior to GC-MS injection. spectrabase.com Other derivatization strategies, such as acylation to form ester derivatives, can also be employed.
Spectroscopic Quantification Methods for Research Samples
Spectroscopic methods are widely used for the quantification and characterization of organic compounds. UV-Visible and Nuclear Magnetic Resonance spectroscopy are particularly relevant for this compound.
UV-Visible Spectroscopy: UV-Vis spectroscopy is a simple and rapid method for quantification. Phenolic compounds exhibit characteristic UV absorption due to π-π* transitions in the aromatic ring. The presence of the hydroxyl, methoxy (B1213986), and tert-butoxy (B1229062) groups on the benzene ring influences the position and intensity of the absorption maxima (λmax). For quantification, a calibration curve of absorbance versus concentration is constructed at the λmax. The λmax for this compound is expected to be in the range of 270-280 nm, similar to other methoxyphenols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the tert-butyl group (a singlet around 1.3 ppm), the methoxy group (a singlet around 3.8 ppm), and the aromatic protons (in the range of 6.5-7.0 ppm). The phenolic hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon of the tert-butyl group, the methyl carbon of the methoxy group, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For instance, the carbon attached to the oxygen of the tert-butoxy group and the methoxy group would appear at lower field (higher ppm values).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.3 (s, 9H) | ~30 (3C), ~78 (1C) |
| -OCH₃ | ~3.8 (s, 3H) | ~56 |
| Aromatic-H | ~6.6-6.9 (m, 3H) | ~110-155 (6C) |
| -OH | Variable (br s, 1H) | - |
These spectroscopic methods, when used in conjunction with chromatographic techniques, provide a comprehensive analytical toolkit for the study of this compound in a research context.
Historical Context and Future Research Directions
Evolution of Research on Tert-Butylated Phenols and Guaiacol (B22219) Derivatives in Academic Literature
The study of phenolic compounds has a rich history, evolving from initial analytical characterization of structures to complex investigations using molecular biology and genomics. nih.gov Within this broad field, tert-butylated phenols and guaiacol derivatives have carved out significant areas of research.
Initially, research into tert-butylated phenols was heavily driven by their industrial application as antioxidants. nih.gov The bulky tert-butyl group enhances stability and lipophilicity, making compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) effective in preventing oxidation in consumer products. nih.gov Early synthetic methodologies often involved Friedel-Crafts alkylation, which presented challenges in controlling the position of the substitution (regioselectivity), often resulting in mixtures of isomers. google.comwikipedia.org For example, the conventional butylation of 4-methoxyphenol (B1676288) yields a mixture of the 2-tert-butyl and 3-tert-butyl isomers. google.com Over time, research has focused on developing more selective and environmentally benign catalytic processes to overcome these limitations, moving from traditional acid catalysts to solid acid catalysts like zeolites and mesoporous silica-alumina materials. mdpi.com
Guaiacol (2-methoxyphenol) and its derivatives have been central to lignin (B12514952) chemistry. As a primary model compound for the guaiacyl (G) unit of lignin, much research has been dedicated to understanding its pyrolysis and degradation pathways to better utilize biomass. mdpi.comresearchgate.net Beyond lignin, guaiacol derivatives are found in various natural products and serve as building blocks for more complex molecules. nih.govkennesaw.edu For instance, they have been investigated for their potential in medicinal chemistry, with synthetic derivatives being studied as inhibitors for enzymes like myeloperoxidase, which is implicated in cardiovascular disease. nih.gov More recently, research has expanded into novel materials, with m-guaiacol-derived benzoxazine (B1645224) resins being explored as surprising heterogeneous photocatalysts. acs.org The evolution in this area reflects a shift from fundamental degradation studies to advanced applications in materials science and therapeutics.
Collectively, the academic literature shows a clear progression from broad synthesis and analysis to specialized, application-driven research. The focus has sharpened on achieving higher selectivity in synthesis, understanding complex reaction mechanisms, and harnessing the unique properties of these substituted phenols for targeted functions in medicine, materials, and sustainable chemistry. nih.gov
Emerging Methodologies in Organic Synthesis, Characterization, and Computational Chemistry
Recent advancements in chemical sciences are providing powerful new tools for the study and application of phenolic compounds, including derivatives of tert-butylated phenols and guaiacol.
Organic Synthesis: The synthesis of complex phenolic compounds has been revolutionized by a focus on efficiency, selectivity, and sustainability. Key emerging methodologies include:
Green Chemistry Approaches : There is a significant shift towards environmentally benign processes. This includes microwave-assisted synthesis and solvent-free reactions, which often lead to shorter reaction times and higher yields. frontiersin.orgresearchgate.net The use of greener solvents like water or ionic liquids, and alternative methylating agents such as dimethyl carbonate (DMC), are replacing more toxic and hazardous conventional reagents. frontiersin.org
Photocatalysis : Light-driven reactions are emerging as a powerful tool in organic synthesis. Phenolates, the anionic form of phenols, can act as potent reducing agents in their excited state, enabling strategic bond-forming reactions and even direct C-H functionalization without the need for traditional photoredox catalysts. researchgate.net
Advanced Catalytic Reactions : Modern variations of classic reactions, such as the Ullmann condensation, now allow for the synthesis of complex aryl ethers under much milder conditions using catalytic amounts of copper with specific ligands. nih.gov Furthermore, metal-free oxidative C-H amination and cross-coupling reactions are being developed, reducing reliance on heavy metal catalysts. frontiersin.org
Characterization Techniques: The ability to separate, identify, and quantify phenolic compounds with high precision is crucial. While traditional methods are still in use, several newer techniques offer enhanced capabilities:
Advanced Chromatography : High-Performance Liquid Chromatography (HPLC), often coupled with detectors like UV-visible or photodiode arrays (PDA), remains a cornerstone for the analysis of phenolic compounds. nih.govnih.gov The use of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides unparalleled sensitivity and structural information. nih.gov
Capillary Electrophoresis (CE) : As a relatively new separation method, CE offers an alternative to HPLC. It separates components based on their electrophoretic mobility in an electric field, providing a different selectivity that can be advantageous for complex mixtures. nih.gov
Novel Extraction Methods : To improve the efficiency and yield of phenolic extraction from various matrices, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are increasingly employed. nih.govmdpi.com These methods reduce extraction time and solvent consumption compared to conventional approaches. mdpi.com
Computational Chemistry: Computational methods have become indispensable tools for predicting molecular properties and understanding reaction mechanisms at a level of detail that is often inaccessible through experiments alone.
Density Functional Theory (DFT) : DFT calculations are widely used to investigate the thermochemistry of reaction pathways, such as the oxidation of guaiacol. tandfonline.com These studies can determine bond dissociation enthalpies and reaction energies, providing insight into which reaction pathways are thermodynamically favored. tandfonline.com
Molecular Docking and Dynamics : In medicinal chemistry, molecular docking is used to predict the binding affinity and interaction of phenolic ligands with biological targets like proteins and enzymes. nih.gov Subsequent molecular dynamics simulations can then assess the stability and flexibility of these ligand-protein complexes over time, offering a more dynamic view of the interaction. nih.govresearchgate.net
Predictive Modeling : Computational tools are used to calculate key chemical descriptors and properties, such as orbital energies (HOMO/LUMO) and molecular electrostatic potential, which help in understanding the reactivity and potential biological activity of novel compounds. nih.gov
Identification of Knowledge Gaps and Promising Avenues for Future Inquiry on 5-(Tert-butoxy)-2-methoxyphenol and its Analogues
Despite the extensive research on the broader classes of tert-butylated phenols and guaiacol derivatives, specific knowledge regarding This compound is notably scarce in the current academic literature. This presents both a significant knowledge gap and a rich opportunity for future investigation.
Identified Knowledge Gaps:
Optimized Synthesis : While general methods for creating substituted phenols exist, dedicated studies on the high-yield, selective synthesis of this compound are not readily available. The specific steric and electronic influences of the tert-butoxy (B1229062) group at the 5-position and the methoxy (B1213986) group at the 2-position on synthetic routes have not been thoroughly explored.
Physicochemical and Spectroscopic Characterization : Comprehensive data on the compound's properties are limited. Detailed spectroscopic analysis (NMR, IR, MS, UV-Vis) and physicochemical characterization (pKa, redox potential, solubility) are needed to build a foundational understanding of its behavior.
Biological Activity Profile : There is a lack of published research investigating the potential biological activities of this compound. Its structural similarity to known antioxidants and bioactive molecules suggests it may possess interesting properties, but this has yet to be systematically evaluated.
Reaction Mechanisms and Reactivity : The specific reactivity of this isomer in various chemical transformations remains unstudied. Understanding how the interplay between the electron-donating methoxy group and the sterically bulky tert-butoxy group influences its reactivity in electrophilic substitution or oxidation reactions is a key unknown.
Promising Avenues for Future Inquiry: Building on the emerging methodologies identified previously, future research on this compound and its analogues could be highly fruitful:
Advanced Synthesis and Functionalization : Employing modern synthetic methods, such as directed C-H functionalization or photocatalysis, could provide efficient and selective routes to synthesize the core molecule and its derivatives. researchgate.net This would enable the creation of a library of analogues for structure-activity relationship (SAR) studies.
Computational Prediction and Mechanistic Studies : The application of computational chemistry can bridge many of the current knowledge gaps. rsc.org DFT calculations could predict its spectroscopic properties and elucidate reaction mechanisms, while molecular docking and dynamics simulations could screen for potential biological targets, such as enzymes or receptors, guiding experimental work. tandfonline.comnih.gov
Exploration of Bioactivity : Given that many tert-butylated phenols are antioxidants and some guaiacol derivatives show promise as enzyme inhibitors, a primary avenue of inquiry should be the systematic screening of this compound for similar activities. nih.govnih.gov Its potential as an antioxidant, anti-inflammatory, or antimicrobial agent could be investigated using established in vitro assays.
Materials Science Applications : Following the recent discovery of photocatalytic activity in guaiacol-derived resins, this compound could be explored as a monomer for the synthesis of novel polymers. acs.org The influence of the tert-butoxy group on the resulting polymer's thermal, mechanical, and electronic properties would be a novel area of investigation.
By systematically addressing these gaps, the scientific community can fully characterize this compound and unlock its potential for applications ranging from medicinal chemistry to materials science.
Q & A
Basic Research Questions
Q. How can 5-(tert-butoxy)-2-methoxyphenol be synthesized, and what methodologies are validated for its structural confirmation?
- Methodology : Use palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of structurally similar compounds like 5-(tert-butoxy)-4-(4-methoxy-3,5-dimethylphenyl)-4-methylpentan-2-one. Key steps include boronic acid coupling under reductive/oxidative conditions and purification via flash chromatography (n-pentane:Et₂O gradients) .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) to validate molecular weights (e.g., C₁₄H₁₉O₂ fragment analysis) and NMR spectroscopy to resolve tert-butoxy and methoxy substituents .
Q. What are the stability and storage recommendations for this compound in laboratory settings?
- Stability : The compound is chemically stable under standard lab conditions but avoid exposure to oxidizers (e.g., peroxides, chlorates), as tert-butyl ethers may decompose exothermically .
- Storage : Store in airtight containers below 25°C, away from light and moisture. Fine powders require precautions to prevent dust explosions .
Q. What analytical techniques are optimal for detecting degradation products of this compound?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. For non-volatile degradation products, high-performance liquid chromatography (HPLC) coupled with UV-Vis or tandem MS is recommended. Monitor for phenolic derivatives resulting from tert-butoxy cleavage .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in antioxidant applications?
- Experimental Design :
Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or modifying the tert-butyl group).
Assess antioxidant activity via DPPH radical scavenging assays or oxygen radical absorbance capacity (ORAC) tests.
Compare IC₅₀ values with reference compounds like 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (IC₅₀ = 15.14 μM) to establish SAR trends .
Q. What role does this compound play in palladium-catalyzed C–C bond formation under redox-neutral conditions?
- Mechanistic Insight : The tert-butoxy group acts as a directing group in regioselective coupling reactions. For example, in the presence of Pd(0) catalysts, it facilitates oxidative addition with arylboronic acids.
- Validation : Monitor reaction progress via TLC and isolate intermediates (e.g., pentan-2-one derivatives) to confirm coupling efficiency (>70% yields reported in similar systems) .
Q. How can computational modeling predict the spectroscopic properties of this compound?
- Methodology :
Use density functional theory (DFT) to calculate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set).
Simulate infrared (IR) spectra to identify characteristic peaks for tert-butoxy (≈1250 cm⁻¹) and methoxy (≈2850 cm⁻¹) groups.
Validate predictions against experimental HRMS and NMR data .
Contradictions and Validation
- Reactivity Discrepancies : While states no known hazardous reactions, tert-butoxy ethers are prone to acid-catalyzed hydrolysis. Researchers should validate inertness under specific reaction conditions (e.g., acidic/basic media) .
- Biological Activity : Antioxidant claims in derive from structurally distinct oxadiazoles. Direct testing of this compound is required to confirm bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
